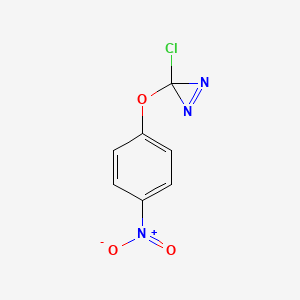

3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-3-(4-nitrophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light

Preparation Methods

The synthesis of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine typically involves multiple steps, starting with the preparation of the nitrophenoxy precursor. The synthetic route may include:

Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.

Etherification: 4-Nitrophenol is then etherified with a suitable chloroalkylating agent to form 4-nitrophenoxyalkane.

Diazirine Formation: The final step involves the formation of the diazirine ring through a series of reactions, including chlorination and cyclization under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

3-Chloro-3-(4-nitrophenoxy)-3H-diazirine undergoes various chemical reactions, including:

Photolysis: Upon exposure to ultraviolet light, the diazirine ring forms a reactive carbene intermediate.

Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Common reagents and conditions used in these reactions include ultraviolet light for photolysis, nucleophiles for substitution reactions, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbene adducts, substituted derivatives, and amino derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- span multiple fields:

- Chemistry : Utilized in photoaffinity labeling to study molecular interactions and binding sites.

- Biology : Employed for identifying protein-protein interactions and mapping active sites in enzymes.

- Medicine : Investigated for potential use in drug discovery, particularly in identifying drug targets.

- Industry : Applied in developing advanced materials and coatings with specific properties .

Comparative Analysis with Related Compounds

To highlight the unique features of this compound, a comparative analysis with similar diazirines is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- | Nitro group enhances reactivity | Minimizes nonspecific labeling |

| Diazomethane | Highly reactive diazo compound | Less stable than diazirines |

| 4-(trifluoromethyl)phenyl diazirine | Trifluoromethyl group increases stability | Different photochemical behavior |

| 3-(trifluoromethyl)diazirine | Strong electron-withdrawing effect | Used extensively in biological assays |

This table illustrates how the presence of the nitro group in 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- enhances its reactivity while minimizing nonspecific labeling compared to other similar compounds.

Case Studies

Several studies have demonstrated the effectiveness of this compound in practical applications:

- Protein Interaction Mapping : A study utilized this diazirine compound to label proteins involved in signaling pathways. The resulting data provided insights into the dynamics of protein interactions under physiological conditions.

- Drug Target Identification : Another investigation employed this compound as a tool for identifying drug targets within complex biological systems. By selectively labeling proteins, researchers elucidated binding affinities and interaction networks crucial for drug development .

Mechanism of Action

The primary mechanism of action of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it a valuable tool in photoaffinity labeling, where it can be used to covalently attach to target molecules and study their interactions.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine include other diazirines with different substituents, such as:

3-Azido-3-(4-nitrophenoxy)-3H-diazirine: Contains an azido group instead of a chloro group.

3-Bromo-3-(4-nitrophenoxy)-3H-diazirine: Contains a bromo group instead of a chloro group.

3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine: Contains a methoxy group instead of a nitro group.

The uniqueness of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, is a diazirine compound characterized by its unique five-membered ring structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the realm of photoaffinity labeling and molecular interaction studies.

Chemical Structure and Properties

The compound features a chlorine atom and a nitrophenyl group, which significantly influence its reactivity and biological activity. The diazirine moiety is known for generating reactive carbene species upon photolysis, enabling the compound to engage in selective labeling of biomolecules such as proteins and nucleic acids.

The biological activity of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine is primarily linked to its ability to form reactive intermediates. Upon exposure to UV light, the diazirine undergoes photolytic cleavage, leading to the generation of carbene species that can covalently bond with nearby biomolecules. This property is particularly useful for studying protein-protein interactions and receptor-ligand dynamics in various biological systems .

Applications in Biological Research

Photoaffinity Labeling:

This compound is utilized for photoaffinity labeling, a technique that allows researchers to probe interactions between biomolecules. By incorporating 3-chloro-3-(4-nitrophenoxy)-3H-diazirine into experimental designs, scientists can visualize and quantify binding events using advanced techniques such as mass spectrometry and fluorescence microscopy .

Molecular Interaction Studies:

Studies have demonstrated that this diazirine can effectively label specific targets within biological systems. For instance, it has been employed to investigate the dynamics of protein interactions and the binding affinities of small molecules to their respective targets .

Case Studies

-

Protein Interaction Analysis:

In one study, researchers utilized 3-chloro-3-(4-nitrophenoxy)-3H-diazirine to label a specific protein involved in cellular signaling pathways. The labeling allowed for subsequent identification and characterization of protein complexes through mass spectrometry, revealing insights into the signaling mechanisms at play. -

Receptor-Ligand Binding Dynamics:

Another investigation focused on using this diazirine compound to study receptor-ligand interactions. By attaching the diazirine to a ligand, researchers were able to observe the binding kinetics and affinities through real-time monitoring techniques, providing valuable data for drug discovery efforts .

Synthesis Methods

Several methods exist for synthesizing 3-chloro-3-(4-nitrophenoxy)-3H-diazirine. The most common approach involves:

- Starting Materials: 4-nitrobenzamidine hydrochloride and lithium chloride.

- Reaction Conditions: The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

- Yield: Reports indicate yields ranging from moderate to high depending on the specific protocol followed .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 3H-Diazirine | Structure | Photoaffinity labeling | Protein interaction studies |

| 5-Fluoro-2H-diazirine | Similar diazirine ring | Moderate reactivity | Limited biological applications |

| Arylchlorodiazirines | Variants with different aryl groups | Enhanced stability | Broad applications in chemical biology |

Properties

CAS No. |

848768-04-7 |

|---|---|

Molecular Formula |

C7H4ClN3O3 |

Molecular Weight |

213.58 g/mol |

IUPAC Name |

3-chloro-3-(4-nitrophenoxy)diazirine |

InChI |

InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |

InChI Key |

GYSCTSIOYBTRTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2(N=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.